tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate
CAS No.:
Cat. No.: VC16474210
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H23NO5 |
---|---|
Molecular Weight | 285.34 g/mol |
IUPAC Name | tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C14H23NO5/c1-12(2,3)19-10(17)14(7-9(16)8-14)15-11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,18) |
Standard InChI Key | UZKCCFYUFMOGMV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity
-
IUPAC Name: tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate
-
Molecular Formula: C14H23NO5
-
Molecular Weight: Approximately 285.34 g/mol
-
Structural Features:
-
A cyclobutanone core with a carboxylate group.
-
A tert-butoxycarbonyl (Boc) protected amine.
-
A tert-butyl ester group.
-
This compound is part of the class of carbamate derivatives, widely used in organic synthesis for their stability and reactivity.
Synthesis
The synthesis of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate typically involves:
-
Cyclobutanone Derivative Preparation:
-
Cyclobutanone serves as the starting material. Functionalization at the 1-position introduces the amino group, protected by a Boc group.
-
-
Esterification:
-
The carboxylic acid group is esterified using tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
-
Boc Protection:
-
The amino group is protected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine or pyridine.
-
Reaction Scheme:
Applications
-
Intermediate in Organic Synthesis:
-
Used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
-
The Boc group provides temporary protection for amines during multi-step synthesis.
-
-
Building Block for Cyclobutane Derivatives:
-
Cyclobutane structures are key motifs in medicinal chemistry due to their constrained geometry, which can enhance biological activity.
-
-
Peptide Synthesis:
-
The compound’s Boc-protected amine is compatible with peptide coupling reactions.
-
Analytical Characterization
To confirm the structure and purity of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate, standard analytical techniques are employed:
Spectroscopic Data:
-
NMR (Nuclear Magnetic Resonance):
-
-NMR: Signals for tert-butyl groups (singlets around δ ~1.4 ppm).
-
-NMR: Peaks corresponding to carbonyl carbons (δ ~170–180 ppm).
-
-
IR (Infrared Spectroscopy):
-
Strong absorption bands for carbonyl groups (~1730 cm).
-
Mass Spectrometry:
-
Molecular ion peak at , confirming molecular weight.
Chromatography:
-
Purity assessment via HPLC or GC-MS.
Safety and Handling
Hazard Category | Details |
---|---|
Toxicity | Low toxicity; avoid inhalation or ingestion |
Storage Conditions | Store in a cool, dry place away from light |
Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume